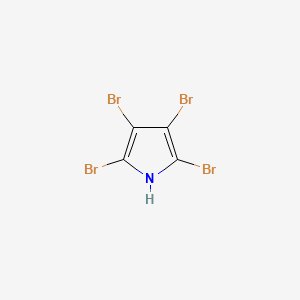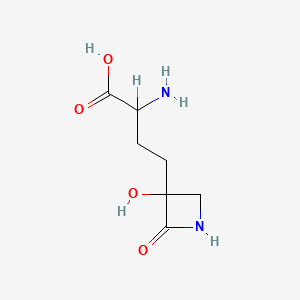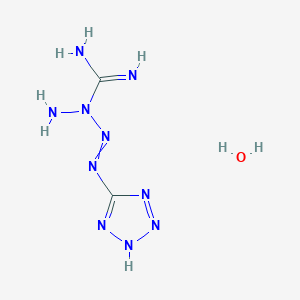
Rhodamine B hydrazide
Descripción general
Descripción
Rhodamine B hydrazide is a water-soluble fluorescent probe with excitation/emission spectra of 510/578 nm . It has been used for the detection of copper, peroxynitrite, nitric oxide, hydrogen peroxide, glucose, diacetyl, and hemoglobin .
Synthesis Analysis
A new rhodamine B derivative (RDB) was synthesized and utilized for the colorimetric detection of copper ions (Cu 2+) . The electrooxidation of rhodamine B hydrazide in acetonitrile produces rhodamine B, a phtalazinone derivative, and a phenanthrenone derivative .Molecular Structure Analysis
Rhodamine B hydrazide is a spirocyclic compound . The structure of the RDB probe was confirmed by 1H and 13C NMR spectra .Chemical Reactions Analysis
The electrooxidation of rhodamine B hydrazide in acetonitrile produces rhodamine B, a phtalazinone derivative, and a phenanthrenone derivative . These compounds exhibit fluorescence bands peaked at 580, 645, and 770 nm, respectively .Physical And Chemical Properties Analysis
Rhodamine B hydrazide is a spirocyclic compound that is neither colored nor fluorescent . It has a molecular weight of 456.58 .Aplicaciones Científicas De Investigación
Optical Detection of Copper Ions
Rhodamine B hydrazide has been used in the fabrication of materials for the optical detection of copper ions (Cu(II)). Different materials were fabricated from cellulose acetate, loaded with Rhodamine B hydrazide, and tested as Cu(II) optical sensors . The reaction of the loaded Rhodamine B hydrazide with Cu(II) was confirmed by absorption and emission spectroscopies and by confocal fluorescence imaging .
Fluorescence Resonance Energy Transfer (FRET) Sensor
Rhodamine B hydrazide has been used to develop a novel solid-based up-conversion fluorescence resonance energy transfer (FRET) sensor. This sensor provided a selective fluorescence response and suitable affinity towards Cu2+ ions over other biologically relevant metal ions .
Detection of Peroxynitrite, Nitric Oxide, Hydrogen Peroxide, Glucose, Diacetyl, and Hemoglobin
Rhodamine B hydrazide is a water-soluble fluorescent probe that has been used for the detection of various substances including peroxynitrite, nitric oxide, hydrogen peroxide, glucose, diacetyl, and hemoglobin .
Electrochemical Sensors
Rhodamine B hydrazide is often used as a building block for chemical and electrochemical sensors . Spirocyclic rhodamines, which exhibit turn-on fluorescence response to different stimuli including electric potential, are promising sensors .
Early Identification of Silica-induced Nephrotoxicity
The synthesized sensing material (Rh1@TiO2), which includes Rhodamine B hydrazide, offers good water dispersibility, quick turn-on type signal transduction, low-level imaging, and more. These advantages make it a potential candidate to fabricate medical tools for early identification of silica-induced nephrotoxicity .
Water-Dispersible Material
Rhodamine B hydrazide loaded TiO2 is a water-dispersible material . This property makes it suitable for various applications where water dispersibility is required.
Mecanismo De Acción
Target of Action
Rhodamine B hydrazide is a water-soluble fluorescent probe . It is primarily used for the detection of various ions and radicals, including copper ions (Cu2+) , mercury ions (Hg2+) , peroxynitrite , nitric oxide (NO) , and hydroxyl radicals . These targets play crucial roles in various biological and chemical processes.
Mode of Action
Rhodamine B hydrazide interacts with its targets through a process known as electrooxidation . This process involves the transfer of electrons between the compound and its targets. The electrooxidation of Rhodamine B hydrazide in acetonitrile produces rhodamine B, a phtalazinone derivative, and a phenanthrenone derivative . These compounds exhibit fluorescence bands peaked at 580, 645, and 770 nm, respectively . The electrooxidation mechanism probably involves diazo, diazonium, and acylium intermediates .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in their electrochemical properties . This can affect various biochemical pathways, particularly those involving the targets’ redox reactions.
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The interaction of Rhodamine B hydrazide with its targets results in changes in their electrochemical properties . This can lead to changes in their fluorescence properties, which can be detected and measured . This makes Rhodamine B hydrazide a valuable tool for detecting and measuring the presence and concentration of its targets in various environments .
Action Environment
The action of Rhodamine B hydrazide can be influenced by various environmental factors. For example, the compound’s fluorescence response can be affected by the presence of different stimuli, including electric potential . Additionally, the compound’s action can be influenced by the pH and the concentration of the solvent .
Safety and Hazards
Direcciones Futuras
Rhodamine-based chemosensors have sparked considerable interest in recent years due to their remarkable photophysical properties . The usage of rhodamine-based chemosensors has created significant potential in a range of disciplines, including biological and environmental sensing as well as logic gate applications .
Propiedades
IUPAC Name |
2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHTIVYKKLOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400828 | |
| Record name | Rhodamine B hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B hydrazide | |
CAS RN |
74317-53-6 | |
| Record name | Rhodamine B hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine B hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)


![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)
![N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide](/img/structure/B1229810.png)
![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)
![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)





![trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide](/img/structure/B1229822.png)
